
Betaxolol
概述
描述
Betaxolol is a cardioselective beta-1-adrenergic antagonist commonly used to treat hypertension and elevated intraocular pressure when administered ophthalmically . It is a small molecule with the chemical formula C18H29NO3 and a molecular weight of 307.43 g/mol . This compound is known for its high selectivity for beta-1 receptors, which are primarily located in the heart, making it effective in reducing heart rate and blood pressure .
准备方法
合成路线和反应条件
贝他乐克可以通过一个多步合成过程合成,该过程涉及4-(2-环丙基甲氧基)乙基苯酚与环氧氯丙烷反应,形成环氧化物中间体。 然后将该中间体与异丙胺反应生成贝他乐克 . 反应条件通常涉及使用乙醇或甲醇等溶剂,并且可能需要加热以促进反应。
工业生产方法
在工业环境中,贝他乐克的生产涉及类似的合成路线,但规模更大。 该过程针对产量和纯度进行了优化,通常包括额外的纯化步骤,如重结晶或色谱,以确保最终产品符合药学标准 .
化学反应分析
反应类型
贝他乐克会发生各种化学反应,包括:
氧化: 贝他乐克在酸性或碱性条件下可以被氧化,导致降解产物的形成.
还原: 还原反应不太常见,但在特定条件下可能会发生。
常用试剂和条件
氧化: 常用试剂包括在酸性条件下的过氧化氢或高锰酸钾。
还原: 硼氢化钠或氢化铝锂可以用作还原剂。
取代: 卤代烷或酰氯等试剂可用于取代反应.
形成的主要产物
这些反应形成的主要产物取决于所用试剂和特定条件。 例如,氧化会导致各种降解产物的形成,而取代反应会产生不同的贝他乐克衍生物 .
科学研究应用
贝他乐克具有广泛的科学研究应用:
作用机制
相似化合物的比较
贝他乐克经常与其他β1选择性肾上腺素受体拮抗剂进行比较,如美托洛尔、阿替洛尔和比索洛尔 . 虽然所有这些化合物都具有相似的作用机制,但贝他乐克在其对β1受体的高选择性和在治疗青光眼的眼科应用方面的额外用途方面是独一无二的 . 与普萘洛尔等非选择性β-阻滞剂不同,贝他乐克不会引起支气管痉挛,使其对呼吸系统疾病患者更安全 .
类似化合物列表
- 美托洛尔
- 阿替洛尔
- 比索洛尔
- 普萘洛尔(非选择性)
- 噻吗洛尔(非选择性)
贝他乐克独特的特性和应用使其成为临床和研究环境中的一种宝贵化合物。
生物活性
Betaxolol is a selective beta-1 adrenergic antagonist primarily used in the management of hypertension and glaucoma. Its mechanism of action involves blocking catecholamine stimulation of beta-1 receptors, leading to decreased heart rate and blood pressure. This compound has also been investigated for its potential antibacterial properties against resistant strains of bacteria.
This compound exhibits beta-1 selectivity , which means it primarily affects the heart by blocking the beta-1 adrenergic receptors. This action results in:
- Reduced heart rate : By inhibiting the effects of epinephrine, this compound decreases the heart rate and cardiac output, making it beneficial in conditions like ischemic heart disease.
- Lowered blood pressure : It reduces both systolic and diastolic blood pressure, which is essential for patients with hypertension.
- Renin release inhibition : this compound prevents the release of renin, a hormone that contributes to blood vessel constriction, further aiding in blood pressure reduction .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals:
- Absorption : Oral bioavailability is approximately 89% ± 5%, unaffected by food intake.
- Peak Concentration : Mean peak plasma concentrations occur between 1.5 to 6 hours post-administration, with a half-life ranging from 14 to 22 hours.
- Metabolism : Primarily hepatic, with about 15% excreted unchanged; most is eliminated as metabolites .
Parameter | Value |
---|---|
Bioavailability | 89% ± 5% |
Peak Plasma Concentration | 21.6 ng/ml |
Half-Life | 14 to 22 hours |
Protein Binding | Approximately 50% |
Antihypertensive Effects
Clinical studies have demonstrated that this compound effectively lowers both resting and exercise-induced heart rates and blood pressure. For instance, a study comparing this compound with propranolol found that this compound produced less inhibition of peripheral blood flow while effectively reducing heart rate .
Antibacterial Properties
Recent research has highlighted this compound's potential as an inhibitor of the NDM-1 enzyme in E. coli, which is responsible for antibiotic resistance. The compound showed a 50% inhibitory concentration (IC50) of 19.3 ± 0.9 μM, indicating significant antibacterial activity. In combination with meropenem, it demonstrated enhanced efficacy against systemic bacterial infections in animal models, suggesting its potential role in treating resistant infections .
Case Studies
- Hypertension Management : In a clinical trial involving patients with hypertension, this compound was administered at doses ranging from 10 mg to 40 mg daily. Results indicated a significant reduction in both systolic and diastolic pressures over a period of several weeks.
- Glaucoma Treatment : this compound has been used as an ocular hypotensive agent for glaucoma patients. A study showed that topical administration effectively lowered intraocular pressure compared to untreated controls.
- Infection Control : In vivo studies on BALB/c mice infected with NDM-1 positive E. coli revealed that treatment with this compound combined with meropenem led to a significant reduction in leukocyte counts and organ bacterial loads, demonstrating its therapeutic potential against resistant bacterial infections .
常见问题
Basic Research Questions
Q. What experimental approaches are used to study Betaxolol's inhibitory effects on voltage-dependent calcium channels?
- Methodological Answer: Voltage-clamp techniques in isolated cells (e.g., mesenteric artery or portal vein cells) are employed to measure calcium channel currents. Command potentials (e.g., -30 mV to +10 mV) are applied to evaluate current-voltage relationships. Dose-response curves are generated using concentrations ranging from 10 μM to 100 μM, with IC50 values calculated via nonlinear least-squares fitting . Statistical significance is determined using ANOVA and Student’s t-test, with P < 0.05 as the threshold .
Q. How is this compound-induced cytotoxicity quantified in corneal endothelial cells?
- Methodological Answer: Cytotoxicity is assessed using light microscopy to observe morphological changes (e.g., cytoplasmic vacuolation, cell shrinkage) and acridine orange/ethidium bromide (AO/EB) staining to distinguish apoptotic cells. DNA fragmentation is analyzed via agarose gel electrophoresis, and ultrastructural changes (e.g., chromatin condensation) are examined using transmission electron microscopy (TEM). Dose-dependent effects are tested across concentrations (0.021875–2.8 g/L) .
Q. What statistical methods are recommended for analyzing this compound’s pharmacological data?
- Methodological Answer: Nonlinear regression (e.g., curve fitting for IC50 determination) and ANOVA are standard. For paired comparisons (e.g., treated vs. control groups), unpaired Student’s t-tests are used. Data are expressed as mean ± SEM, and P < 0.05 is considered significant .
Advanced Research Questions
Q. How do enantiomers of this compound differ in their interactions with ion channels?
- Methodological Answer: Racemates (+)- and (-)-Betaxolol are tested using voltage-clamp assays to compare inhibition of calcium or sodium currents. For example, at 10 μM, both enantiomers show similar inhibition (~15–17% in portal vein cells), suggesting minimal stereoselectivity. Competitive vs. allosteric binding is distinguished via Scatchard analysis and kinetic studies (e.g., dissociation rate acceleration) .
Q. What experimental designs optimize the detection of this compound in complex matrices like plasma?
- Methodological Answer: Central composite rotatable design (CCRD) is applied to optimize voltammetric parameters (e.g., scan rate, pH, nanoparticle content). For example, gold nanoparticle-modified electrodes enable detection limits of 46 nM for this compound in the presence of acetaminophen. Variables are validated using cyclic voltammetry and impedance spectroscopy .
Q. How does this compound’s neuroprotective mechanism involve BDNF upregulation?
- Methodological Answer: Topical this compound (e.g., 0.5% solution) is applied before retinal ischemia induction (e.g., intraocular pressure elevation). Post-treatment, BDNF mRNA levels are quantified via RT-PCR, while neuroprotection is assessed via immunohistochemistry (e.g., choline acetyltransferase preservation) and electroretinogram (ERG) b-wave recovery .
Q. Why do in vitro and in vivo models show contradictory cytotoxic effects of this compound on corneal cells?
- Methodological Answer: In vitro studies (e.g., human corneal endothelial cells) demonstrate apoptosis via DNA fragmentation and TEM, while in vivo cat models show milder effects (e.g., reduced cell density). Discrepancies arise from differences in drug exposure duration, species-specific metabolism, and compensatory mechanisms in vivo .
Q. What techniques resolve this compound enantiomers in pharmaceutical formulations?
- Methodological Answer: Chiral HPLC with teicoplanin-based stationary phases (Chirobiotic T) separates S- and R-enantiomers. Fluorescence detection (λex/λem = 275/305 nm) achieves baseline resolution (retention times: 11.3 min for S-, 12.6 min for R-). Validation includes linearity (10–500 ng/mL), recovery (97–102%), and robustness testing .
Q. Methodological Considerations
Q. How to design behavioral studies investigating this compound’s CNS effects?
- Methodological Answer: Contextual fear conditioning in mice evaluates memory retrieval. This compound (1 mg/kg, subcutaneous) is administered pre-test, with outcomes compared to atenolol (blood-brain barrier impermeability control). Plasma and brain drug levels are quantified via HPLC to confirm CNS penetration .
Q. What controls are critical when assessing this compound’s cardioselectivity in vivo?
- Methodological Answer: Compare this compound’s β1-selectivity against non-selective blockers (e.g., propranolol) using isoproterenol-induced tachycardia models. Insulin-induced hypoglycemia tests confirm minimal β2 effects (e.g., no hypoglycemia prolongation). Dose adjustments (e.g., 5 mg in elderly) account for bradycardia risks .
属性
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUTZDMDHAVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-19-8 (hydrochloride) | |
Record name | Betaxolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022674 | |
Record name | Betaxolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.98e-02 g/L | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Betaxolol selectively blocks catecholamine stimulation of beta(1)-adrenergic receptors in the heart and vascular smooth muscle. This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure, and possibly reflex orthostatic hypotension. Betaxolol can also competitively block beta(2)-adrenergic responses in the bronchial and vascular smooth muscles, causing bronchospasm. | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
63659-18-7 | |
Record name | Betaxolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63659-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betaxolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betaxolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAXOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ZR1R6RZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
70-72 °C, 70 - 72 °C | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。